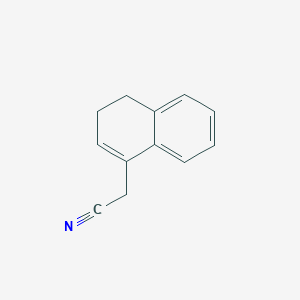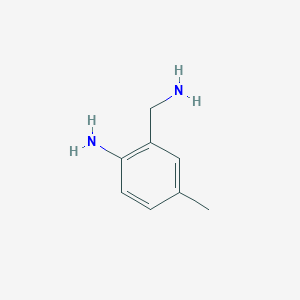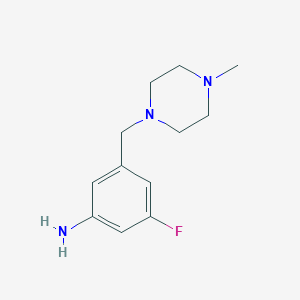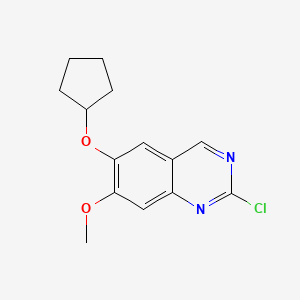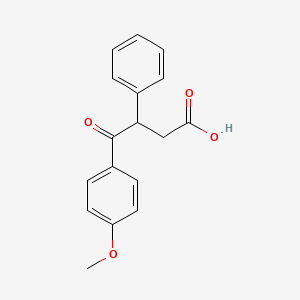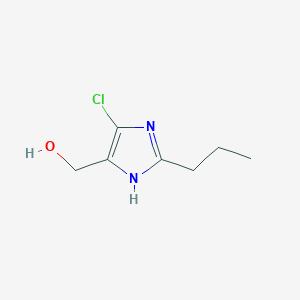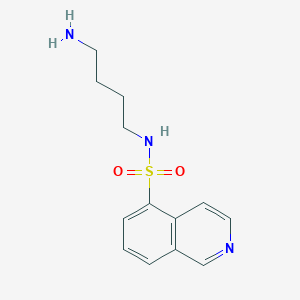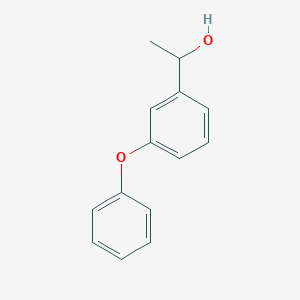
1-(3-Phenoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxyphenyl)ethanol is an organic compound characterized by a phenoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenoxyphenyl)ethanol typically involves the reaction of 3-phenoxybenzaldehyde with a reducing agent such as sodium borohydride in an ethanol solvent. The reaction proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound can be achieved through the Williamson ether synthesis, where phenol reacts with 3-bromobenzyl alcohol in the presence of a base such as sodium hydroxide. This method is scalable and efficient, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Phenoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Phenoxy-phenyl)-acetaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of this compound can yield (3-Phenoxy-phenyl)-methanol.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: (3-Phenoxy-phenyl)-acetaldehyde.
Reduction: (3-Phenoxy-phenyl)-methanol.
Substitution: (3-Phenoxy-phenyl)-chloride.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Phenoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site, thereby influencing metabolic pathways. Additionally, it can interact with cell membrane receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Phenoxyethanol: Similar in structure but lacks the additional phenyl ring.
Phenylmethanol: Contains a phenyl group attached to a methanol moiety.
Benzyl Alcohol: Consists of a benzyl group attached to an alcohol group.
Uniqueness: 1-(3-Phenoxyphenyl)ethanol is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and physical properties. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
32852-93-0 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3 |
InChI-Schlüssel |
MYWBBBSIAHHXJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
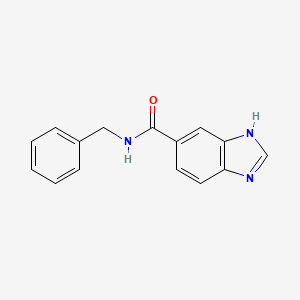

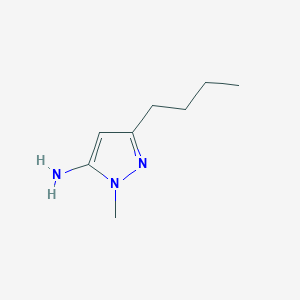
![6-[(2-Ethylphenyl)oxy]-3-pyridinamine](/img/structure/B8747688.png)
